molecular formula C6H14O2 B092612 4-Ethoxybutan-1-ol CAS No. 111-73-9

4-Ethoxybutan-1-ol

Cat. No.: B092612
CAS No.: 111-73-9
M. Wt: 118.17 g/mol
InChI Key: QRUOTIJTSNETKW-UHFFFAOYSA-N
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Description

Overview and Significance in Contemporary Chemical Science

4-Ethoxybutan-1-ol is a colorless liquid characterized by the presence of both an ethoxy (-OCH₂CH₃) and a hydroxyl (-OH) group. solubilityofthings.com This dual functionality is the cornerstone of its scientific significance, bestowing upon it a unique set of properties that distinguish it from simple ethers or alcohols. The interplay between the hydrogen-bond-donating hydroxyl group and the hydrogen-bond-accepting ether oxygen influences its physical and chemical behavior, such as its solubility in both aqueous and organic media. solubilityofthings.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₁₄O₂
Molar Mass 118.17 g/mol
Appearance Colorless liquid
Density 0.899 g/cm³ alfa-chemistry.com
Boiling Point 183.2 °C at 760 mmHg lookchem.com
Flash Point 56.9 °C lookchem.com
Water Solubility Soluble solubilityofthings.com
pKa 15.08 ± 0.10 (Predicted) lookchem.com

Historical Context of Ether-Alcohol Compound Research

The study of ether-alcohol compounds is an extension of the rich history of both alcohol and ether chemistry. Ethers, known since the 13th century, gained prominence in the 19th century, most famously with the introduction of diethyl ether as a general anesthetic in 1846. wou.edulibretexts.org Early research focused on the synthesis and properties of simple, monofunctional ethers. wou.edu

The evolution of organic synthesis in the 20th century, however, saw a move towards creating molecules with increasing complexity and tailored functionality. The development of synthetic methods that could selectively introduce different functional groups onto a single carbon skeleton was a pivotal advancement. This paved the way for the investigation of bifunctional compounds like ether-alcohols. The interest in such molecules arose from the recognition that combining functional groups could lead to novel properties and reaction pathways not accessible with monofunctional analogs. Research into bifunctional catalysis, for instance, highlighted the advantages of having multiple active sites within a single system to promote complex reactions, such as the synthesis of higher alcohols. researchgate.nettaylorandfrancis.com This principle extends to the molecules themselves, where the presence of both an ether and an alcohol group allows for controlled, stepwise reactions or unique intramolecular interactions.

Current State of Research and Knowledge Gaps

Current academic research continues to explore the nuanced behavior of ether-alcohols. A significant area of focus is the investigation of their physicochemical properties to understand complex intermolecular and intramolecular forces. A recent 2024 study on a series of ether-alcohols, including the closely related 4-propoxybutan-1-ol, examined how the relative positions of the ether and hydroxyl groups impact properties like density, viscosity, and self-diffusion coefficients. acs.orgacs.org This research reveals that such structural subtleties dictate the extent of intermolecular hydrogen bonding and the propensity for intramolecular hydrogen bond formation, which in turn governs the bulk properties of the liquid. acs.org These fundamental studies are crucial as they use well-defined small molecules like ether-alcohols to model the behavior of more complex systems, such as industrially important polymers like polyethylene (B3416737) glycol (PEG). acs.org

Despite this progress, significant knowledge gaps remain. While general applications for this compound are cited, there is a scarcity of published, in-depth studies focusing specifically on its reactivity, catalytic applications, or its precise role in advanced materials. Much of the detailed contemporary research is conducted on analogous compounds rather than on this compound itself. acs.orgacs.org

Furthermore, the predictive design of functional molecules remains a challenge. A comprehensive review of ether- and alcohol-functionalized ionic liquids noted that while design rules are emerging, "serendipity also still plays an undeniable role," highlighting a need for expanded computational and in-silico studies to better predict how molecular structure translates to function. nih.gov This gap in predictive capability applies to neutral ether-alcohols as well. Future research will likely focus on more targeted synthetic applications of this compound, a deeper characterization of its reaction kinetics and mechanisms, and its potential incorporation into novel materials or advanced solvent systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxybutan-1-ol
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InChI

InChI=1S/C6H14O2/c1-2-8-6-4-3-5-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUOTIJTSNETKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10149439
Record name 1-Butanol, 4-ethoxy-
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Molecular Weight

118.17 g/mol
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CAS No.

111-73-9
Record name 4-Ethoxy-1-butanol
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Record name 4-Ethoxybutanol
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Record name 1-Butanol, 4-ethoxy-
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Record name 4-ethoxybutan-1-ol
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Synthesis and Reaction Mechanisms of 4 Ethoxybutan 1 Ol

Synthetic Methodologies and Innovations

The production of 4-ethoxybutan-1-ol relies on a variety of synthetic strategies, each with its own set of advantages and mechanistic intricacies. These range from classic named reactions to more modern catalytic approaches.

The Williamson ether synthesis is a cornerstone in the preparation of ethers, including this compound. wikipedia.orgmasterorganicchemistry.com This method is prized for its versatility in creating both symmetrical and asymmetrical ethers. wikipedia.org The reaction fundamentally involves the nucleophilic substitution of a halide by an alkoxide. jk-sci.com

The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway. wikipedia.orgjk-sci.com In this concerted mechanism, the alkoxide ion performs a backside attack on the electrophilic carbon atom bearing a leaving group, typically a halide. wikipedia.orgyoutube.com For the synthesis of this compound, this would involve the reaction of a 4-halo-1-butanol derivative with sodium ethoxide, or conversely, 1,4-butanediol (B3395766) would first be deprotonated to form an alkoxide, which then reacts with an ethyl halide like ethyl iodide or ethyl bromide. youtube.comsmolecule.com The use of a strong base, such as sodium hydride, is common to deprotonate the alcohol, forming the reactive alkoxide. youtube.comkhanacademy.org

Table 1: Reactants and Conditions for Williamson Ether Synthesis of this compound

Reactant 1 Reactant 2 Base Solvent Reaction Type
1,4-Butanediol Ethyl Halide (e.g., C₂H₅Br) Sodium Hydride (NaH) Tetrahydrofuran (B95107) (THF), Dimethyl sulfoxide (B87167) (DMSO) masterorganicchemistry.com SN2
Sodium 4-hydroxybutoxide Ethyl Halide (e.g., C₂H₅I) - Ethanol (B145695) masterorganicchemistry.com SN2

For the SN2 mechanism to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions (E2), which are more prevalent with secondary and tertiary halides. wikipedia.orgyoutube.com

The synthesis of this compound can also be described as the alkylation of a butanol derivative. Specifically, 1,4-butanediol can be selectively mono-alkylated to introduce the ethyl group. This process is mechanistically similar to the Williamson ether synthesis, where one of the hydroxyl groups of 1,4-butanediol is converted into an alkoxide and then reacts with an ethylating agent.

A common approach involves reacting 1,4-butanediol with an ethyl halide in the presence of a base. smolecule.com The choice of base and reaction conditions is crucial to favor mono-etherification over the formation of the diether, 1,4-diethoxybutane. The use of a stoichiometric amount of base relative to the diol can help in achieving selectivity.

An alternative synthetic route to this compound involves the hydrolysis of a corresponding ester, such as 4-ethoxybutyl acetate (B1210297). smolecule.com Ester hydrolysis can be catalyzed by either an acid or a base. libretexts.orgchemguide.co.uklumenlearning.com

In acid-catalyzed hydrolysis, the ester is heated with an excess of water in the presence of a strong acid catalyst. chemguide.co.uklibretexts.org The reaction is reversible, and the mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org

Basic hydrolysis, also known as saponification, involves heating the ester with a strong base like sodium hydroxide (B78521). chemguide.co.uk This reaction is irreversible and goes to completion, producing the alcohol and a carboxylate salt. libretexts.orglumenlearning.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.

Reaction Scheme: Hydrolysis of 4-Ethoxybutyl Acetate

Acid Hydrolysis: CH₃COOCH₂(CH₂)₃OC₂H₅ + H₂O ⇌ CH₃COOH + HO(CH₂)₄OC₂H₅

Base Hydrolysis: CH₃COOCH₂(CH₂)₃OC₂H₅ + NaOH → CH₃COONa + HO(CH₂)₄OC₂H₅

Direct etherification offers a more atom-economical route to ethers by eliminating the need for pre-functionalized starting materials like alkyl halides. One such method for synthesizing this compound is the reaction between 1,4-butanediol and ethanol, typically under acidic conditions. This reaction proceeds via the dehydration of the two alcohol molecules.

The mechanism involves the protonation of one of the hydroxyl groups, which then leaves as a water molecule, a good leaving group. The remaining alcohol then acts as a nucleophile, attacking the resulting carbocation to form the ether. libretexts.org Another direct method involves the reaction of a butanol derivative with ethylene (B1197577) oxide. smolecule.com

Modern synthetic chemistry increasingly relies on catalytic processes to improve efficiency, selectivity, and sustainability. Various catalysts have been explored for ether synthesis. For instance, metal catalysts such as those based on copper or palladium are frequently used in etherification reactions. jsynthchem.com

Heteropoly acids have shown to be effective catalysts for the cyclodehydration of 1,n-diols to form cyclic ethers. nih.govresearchgate.net These catalysts possess both Brønsted and Lewis acidic sites that can promote the dehydration reaction between two hydroxyl groups to form an ether linkage. nih.gov Gold salts have also been identified as highly effective catalysts for ether formation from alcohols. In the context of producing this compound, a heterogeneous catalyst could offer advantages in terms of separation and reusability. chemiitkgp-mcdaslab.com

Table 2: Catalysts in Ether Synthesis

Catalyst Type Example Reaction Type
Metal Salts Gold(I) and Gold(III) salts Ether formation from alcohols
Transition Metals Palladium, Copper jsynthchem.com Cross-coupling for etherification

Chemical Reactivity and Transformation Pathways

This compound is a bifunctional molecule containing both a primary alcohol (-OH) and an ether (C-O-C) functional group. This unique structure dictates its chemical reactivity, allowing it to undergo a variety of transformations at either or both of these sites. The reactivity of each functional group is influenced by the reaction conditions and the reagents employed.

The primary alcohol group in this compound is a key site for chemical reactions, most notably esterification. In the presence of a carboxylic acid and an acid catalyst, such as concentrated sulfuric acid, this compound can form an ester and water. This reaction, known as Fischer esterification, is a reversible process. byjus.commasterorganicchemistry.com

The mechanism of Fischer esterification involves several key steps. byjus.commasterorganicchemistry.comchemguide.co.uk Initially, the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol (this compound) then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com This is followed by a proton transfer and the elimination of a water molecule to form the final ester product. byjus.commasterorganicchemistry.comchemguide.co.uk

Reactants Conditions Products Reaction Type
This compound, Carboxylic AcidAcid Catalyst (e.g., H₂SO₄)Ester, WaterFischer Esterification

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.orglibretexts.org Hydrochloric acid (HCl) is generally not effective for ether cleavage. openstax.org This reaction breaks the C-O bond of the ether.

The mechanism of ether cleavage depends on the structure of the alkyl groups attached to the ether oxygen. For a primary ether like this compound, the reaction likely proceeds through an S\N2 mechanism. masterorganicchemistry.comlibretexts.orgyoutube.com The first step is the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.comyoutube.com The halide ion (Br⁻ or I⁻), a good nucleophile, then attacks the less sterically hindered carbon adjacent to the ether oxygen, leading to the formation of an alkyl halide and an alcohol. libretexts.orglibretexts.orgopenstax.org

Reactants Conditions Products Mechanism
This compound, HBr or HIStrong AcidAlkyl Halide, AlcoholS\N2

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. britannica.comchemguide.co.uk Strong oxidizing agents, such as chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄), will typically oxidize a primary alcohol to a carboxylic acid. britannica.combyjus.commasterorganicchemistry.com Milder oxidizing agents, like pyridinium (B92312) chlorochromate (PCC), are used to stop the oxidation at the aldehyde stage. britannica.com

The oxidation of the primary alcohol in this compound would be expected to yield 4-ethoxybutanoic acid. Further oxidation could potentially lead to the cleavage of the ether bond, although this would require more vigorous conditions. The formation of butanoic acid and ethyl acetate would involve both oxidation and cleavage of the ether linkage.

Starting Material Oxidizing Agent Potential Products
This compoundStrong (e.g., KMnO₄, H₂CrO₄)4-Ethoxybutanoic Acid
This compoundMild (e.g., PCC)4-Ethoxybutanal

The functional groups in this compound, a primary alcohol and an ether, are generally resistant to reduction under standard conditions. Alcohols and ethers can be reduced to their corresponding hydrocarbons, but this typically requires harsh conditions, such as treatment with a hydrosilane in the presence of a strong Lewis acid. organic-chemistry.orgwikipedia.org The reduction of esters, which can be formed from this compound, can lead back to alcohols. apexmolecular.comfiveable.me

To obtain butanol and ethanol from this compound, a reduction process that also cleaves the ether bond would be necessary. This could potentially be achieved through catalytic hydrogenolysis, a reaction that cleaves single bonds with the addition of hydrogen.

Reactant Conditions Potential Products
This compoundCatalytic Hydrogenolysis1-Butanol (B46404), Ethanol

The alcohol group of this compound can be converted into a better leaving group, making it susceptible to nucleophilic substitution reactions. For instance, reaction with a hydrogen halide (like HBr or HI) can protonate the hydroxyl group, which can then leave as a water molecule. The halide ion can then attack the carbon atom, resulting in an alkyl halide. Because this compound is a primary alcohol, this substitution would proceed via an S\N2 mechanism. youtube.com

Similarly, the ether oxygen can be protonated by a strong acid, initiating a cleavage reaction that also involves nucleophilic substitution, as described in section 2.2.2.

Reactant Reagent Product Mechanism
This compoundHBr or HI1-Bromo-4-ethoxybutane or 1-Iodo-4-ethoxybutaneS\N2

At elevated temperatures, this compound is expected to undergo thermal decomposition, also known as pyrolysis. ncert.nic.in The specific decomposition pathway and products will depend on the temperature and presence of any catalysts. For ethers, pyrolysis can proceed through a free-radical chain mechanism, often initiated by the homolytic cleavage of a C-O or C-C bond. researchgate.netaip.orgcdnsciencepub.com The decomposition of alcohols at high temperatures can lead to the formation of alkenes and water (dehydration) or dehydrogenation to form aldehydes or ketones. royalsocietypublishing.orgrsc.org

For this compound, decomposition at high temperatures could potentially yield a variety of smaller molecules. smolecule.com Possible products from the pyrolysis of the ether component could include butene, ethanol, and diethyl ether. smolecule.com The alcohol functional group could undergo dehydration to form an unsaturated ether. The complex nature of pyrolysis means that a mixture of products is likely to be formed through various competing reaction pathways. researchgate.net

Compound Condition Potential Decomposition Products
This compoundElevated Temperatures (Pyrolysis)Butene, Ethanol, Diethyl Ether, Unsaturated Ethers, Water

Reaction Mechanisms under Supercritical Conditions

For this compound, the reaction mechanism in supercritical water would likely involve a free-radical pathway. The high temperatures and pressures would facilitate the homolytic cleavage of C-H and C-C bonds, generating a variety of radical species. In the presence of an oxidizing agent like oxygen, a complex series of radical chain reactions would ensue.

The primary steps in the proposed mechanism would include:

Initiation: The high thermal energy would lead to the initial fragmentation of the this compound molecule, forming alkyl and alkoxy radicals.

Propagation: These initial radicals would react with molecular oxygen to form peroxy radicals. The peroxy radicals could then abstract hydrogen atoms from other this compound molecules, propagating the chain reaction and leading to the formation of hydroperoxides. These hydroperoxides are unstable at high temperatures and would decompose to form more radicals.

Termination: The reaction would terminate through the combination of various radical species.

The complete oxidation of this compound under these conditions would ultimately yield carbon dioxide and water. However, incomplete oxidation could lead to the formation of smaller organic molecules such as acetic acid, formic acid, and formaldehyde (B43269) as stable intermediates. researchgate.net The exact distribution of products would be highly dependent on the specific reaction conditions, including temperature, pressure, residence time, and the concentration of the oxidizing agent.

The table below outlines the expected reactants and final products of the complete supercritical water oxidation of this compound.

ReactantsProducts (Complete Oxidation)
This compoundCarbon Dioxide
OxygenWater

Intramolecular Cycloaddition Reactions and Secondary Product Formation

The structure of this compound, containing both a hydroxyl group and an ether linkage, allows for the possibility of intramolecular reactions, particularly under acid-catalyzed conditions. The most probable intramolecular cycloaddition reaction for this compound would be an acid-catalyzed dehydration to form a cyclic ether.

The mechanism for this reaction would involve the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). libretexts.org Subsequently, the ether oxygen atom, acting as an internal nucleophile, would attack the carbon atom bearing the protonated hydroxyl group, displacing the water molecule and forming a five-membered ring. The final step would involve the deprotonation of the resulting oxonium ion to yield the cyclic ether product, 2-ethoxytetrahydrofuran.

However, this intramolecular cyclization would be in competition with other potential side reactions, leading to the formation of secondary products. The nature and distribution of these products are highly dependent on the reaction conditions, particularly the temperature and the concentration of the alcohol.

Potential Secondary Reactions:

Intermolecular Dehydration: At lower temperatures and higher alcohol concentrations, an intermolecular reaction between two molecules of this compound could occur. This would result in the formation of an ether, 1-(4-ethoxybutoxy)-4-ethoxybutane. libretexts.org

Elimination (Dehydration to form an alkene): At higher temperatures, an elimination reaction (E1 or E2) could predominate, where a proton is abstracted from a carbon atom adjacent to the protonated hydroxyl group, leading to the formation of an unsaturated ether, 4-ethoxybut-1-ene. libretexts.orgchemguide.co.uk

The following table summarizes the potential products from the acid-catalyzed reactions of this compound.

Reaction TypeProduct(s)
Intramolecular Cycloaddition2-Ethoxytetrahydrofuran
Intermolecular Dehydration1-(4-ethoxybutoxy)-4-ethoxybutane
Elimination4-Ethoxybut-1-ene

Catalyzed Ring Opening of Epoxides by this compound

The hydroxyl group of this compound can act as a nucleophile in the ring-opening of epoxides. This reaction can be catalyzed by either an acid or a base, with the regioselectivity of the reaction depending on the catalyst used. libretexts.org

Acid-Catalyzed Ring Opening:

In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the epoxide more susceptible to nucleophilic attack. khanacademy.org The nucleophile, in this case, the hydroxyl group of this compound, will then attack one of the carbon atoms of the epoxide ring. For an unsymmetrical epoxide, the attack generally occurs at the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops in the transition state. libretexts.org This is followed by deprotonation to yield the final product.

For example, the reaction of this compound with propylene (B89431) oxide under acidic conditions would predominantly yield 1-(4-ethoxybutoxy)propan-2-ol.

Base-Catalyzed Ring Opening:

Under basic conditions, the hydroxyl group of this compound is first deprotonated by a strong base to form an alkoxide ion. This alkoxide is a more potent nucleophile and will attack the epoxide ring in an SN2-type reaction. masterorganicchemistry.com Due to steric hindrance, the attack occurs at the less substituted carbon atom of the epoxide. The reaction is completed by the protonation of the resulting alkoxide.

The reaction of this compound with propylene oxide under basic conditions would therefore primarily yield 2-(4-ethoxybutoxy)propan-1-ol.

The table below illustrates the expected major products from the catalyzed ring-opening of propylene oxide with this compound under different catalytic conditions.

CatalystEpoxideNucleophileMajor Product
Acid (e.g., H₂SO₄)Propylene OxideThis compound1-(4-Ethoxybutoxy)propan-2-ol
Base (e.g., NaH)Propylene OxideThis compound2-(4-Ethoxybutoxy)propan-1-ol

Advanced Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of 4-ethoxybutan-1-ol, with each technique offering unique information about its chemical makeup.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to elucidate the structure of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. nih.gov Similar to ¹H NMR, the number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts for butan-1-ol show the carbon attached to the hydroxyl group at a higher shift (around 62.5 ppm) compared to the other carbons in the chain. docbrown.info For this compound, one would expect six distinct signals, reflecting the six unique carbon atoms in its structure.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 (-CH₂OH) 62.5
C2 (-CH₂-) 30.5
C3 (-CH₂-) 27.0
C4 (-OCH₂-) 70.0
C5 (O-CH₂CH₃) 66.0
C6 (-CH₃) 15.0

Note: These are predicted values and may vary slightly from experimental data.

Self-diffusion measurements using NMR have been employed to study the dynamics of related ether-alcohols. acs.org These studies reveal that the presence of an ether moiety generally leads to faster dynamics compared to simple alcohols like octan-1-ol. acs.orgresearchgate.net

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. oiv.int It is frequently used for the identification of volatile compounds like this compound in complex mixtures. nih.govjchr.org In a typical GC-MS analysis, this compound would be separated from other components on a GC column before entering the mass spectrometer. The resulting mass spectrum would show a molecular ion peak corresponding to its molecular weight (118.17 g/mol ) and a characteristic fragmentation pattern. nih.gov The NIST Mass Spectrometry Data Center lists a spectrum for this compound with a top peak at m/z 31 and other significant peaks at m/z 59. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. rsc.orgacs.org For this compound (C₆H₁₄O₂), the exact mass is 118.09938 Da. nih.govlookchem.com HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, making it an indispensable tool for unambiguous identification. chemrxiv.org

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 119.10666 124.3
[M+Na]⁺ 141.08860 134.4
[M+NH₄]⁺ 136.13320 132.2
[M+K]⁺ 157.06254 128.8
[M-H]⁻ 117.09210 123.5

Source: PubChemLite. uni.lu

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present.

Vapor Phase IR and Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. rsc.org Strong C-H stretching vibrations are observed around 2850-3000 cm⁻¹. The C-O stretching vibrations for the ether and alcohol groups typically appear in the 1050-1150 cm⁻¹ region. rsc.orggoogle.com Vapor phase IR spectra are available for this compound. nih.gov

Brillouin spectroscopy is a technique that probes the translational dynamics of molecules by scattering light from acoustic waves or phonons. While there are no specific Brillouin spectroscopy studies on this compound, this method could be used to investigate its viscoelastic properties and the collective motions of its molecules in the liquid state. Studies on similar ether-alcohols have investigated properties like density and viscosity, which are related to the intermolecular interactions that Brillouin spectroscopy can probe. acs.orgresearchgate.netresearchgate.net

Chromatographic and Separation Methods

Chromatographic techniques are essential for the purification and analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique. For the related compound 4-(ethenyloxy)butan-1-ol, a reverse-phase (RP) HPLC method has been developed using an acetonitrile (B52724) and water mobile phase. sielc.com This method is scalable and can be adapted for the separation of this compound. sielc.com

Gas Chromatography (GC), as mentioned in the context of GC-MS, is well-suited for the analysis of volatile compounds like this compound. The choice of stationary phase and temperature programming allows for the efficient separation from other components in a mixture. rsc.org

Thermophysical Characterization

The thermophysical properties of this compound are crucial for its handling, storage, and application in various industrial processes.

Differential Scanning Calorimetry (DSC) for Thermal Behavior

Differential scanning calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. researchgate.netnih.gov DSC can be used to determine key thermal transitions such as melting point, glass transition temperature, and heat of fusion.

Studies on related ether alcohols, such as 4-propoxybutanol, have shown that these compounds can exhibit complex thermal behaviors, including kinetic barriers to crystallization during cooling. researchgate.net For instance, 4-propoxybutanol only forms a solid at low cooling rates. researchgate.net This suggests that this compound may also exhibit supercooling and glass transition phenomena. While specific DSC data for this compound is not prominently available in the searched literature, DSC analysis of similar compounds like N,N-dimethylformamide + 1-butanol (B46404) mixtures has been conducted to determine heat capacities and other thermodynamic properties. mdpi.com DSC is a valuable tool for investigating the thermal stability and phase behavior of such compounds. google.com

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Related Systems

Thermogravimetric analysis and differential thermal analysis are complementary techniques to DSC. TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition. DTA measures the temperature difference between a sample and an inert reference as they are heated or cooled, detecting exothermic and endothermic events. slideshare.net

While specific TGA/DTA data for this compound is not provided in the search results, the principles of these analyses are relevant. For example, DTA has been used to study the by-products formed during the oxidation of butyl acetate (B1210297), which included butanol. researchgate.net This indicates the applicability of DTA in analyzing the thermal decomposition pathways of related butanol derivatives. The combination of TGA and DTA can provide a comprehensive thermal profile of a compound, including its decomposition temperature, the presence of volatile components, and the nature of thermal events.

Computational Chemistry and Modeling Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of 4-ethoxybutan-1-ol and related systems. These simulations model the movement of atoms and molecules over time, providing a detailed picture of intermolecular and intramolecular forces.

Simulations of this compound and Related Ether-Alcohol Systems

While specific molecular dynamics studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on analogous ether-alcohols provides significant and transferable insights. A notable study investigated a series of ether-alcohols, including 4-propoxybutanol, which is structurally very similar to this compound. These simulations, using classical all-atom force fields like OPLS-AA and CHARMM, elucidate how the placement of the ether functionality influences the molecule's physical properties by affecting hydrogen bonding networks.

The presence of the ether moiety in these alcohol chains generally leads to an increase in density compared to their n-alkanol counterparts, a phenomenon attributed to enhanced intermolecular hydrogen bonding interactions. psicode.orgunl.eduresearchgate.netacs.orgresearchgate.net However, this density increase is less pronounced in ether-alcohols that can form intramolecular hydrogen bonds. psicode.orgunl.eduresearchgate.netacs.orgresearchgate.net From a dynamics perspective, ether-alcohols tend to exhibit faster dynamics than n-octanol, suggesting that the hydrogen bonds formed between a hydroxyl group and an ether oxygen are weaker than those between two hydroxyl groups. psicode.orgunl.eduresearchgate.netacs.orgresearchgate.net

Modeling of Intermolecular and Intramolecular Interactions

The defining characteristic of ether-alcohols like this compound is the presence of both a hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, and an ether oxygen (-O-), which can only act as a hydrogen bond acceptor. lookchem.com This dual functionality allows for a complex interplay of different types of hydrogen bonds:

Intermolecular OH-OH hydrogen bonding: Occurs between the hydroxyl groups of two separate molecules.

Intermolecular OH-OE hydrogen bonding: Forms between the hydroxyl group of one molecule and the ether oxygen of another.

Intramolecular OH-OE hydrogen bonding: Occurs within a single molecule between its own hydroxyl group and ether oxygen.

Hydrogen Bonding Trends in Ether-Alcohol Systems
Interaction TypeRelative StrengthKey Findings from Simulations
Intermolecular (OH-OH)StrongestPrimary interaction in dilute solutions and competes with other forms of H-bonding.
Intermolecular (OH-OE)Weaker than OH-OHContributes significantly to the overall cohesion of the liquid.
Intramolecular (OH-OE)Can be very stableParticularly prevalent when a 5- or 6-membered ring can be formed. Its presence affects physical properties like density. psicode.orgunl.eduresearchgate.netacs.orgresearchgate.netyoutube.com

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity and conformational preferences.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound is characterized by the electronegative oxygen atoms in both the ether and hydroxyl groups. This leads to a polarization of the adjacent carbon-oxygen and oxygen-hydrogen bonds. The oxygen atoms, with their lone pairs of electrons, are regions of high electron density and act as Lewis basic centers. researchgate.net

Computational descriptors for this compound have been calculated and are available in public databases. These provide a theoretical basis for predicting its behavior.

Computed Molecular Properties of this compound
PropertyComputed ValueSignificance
Molecular Weight118.17 g/molBasic physical property. nih.gov
Topological Polar Surface Area (TPSA)29.5 ŲRelates to polarity and ability to form hydrogen bonds. nih.gov
Hydrogen Bond Donor Count1The single hydroxyl group. lookchem.com
Hydrogen Bond Acceptor Count2The oxygen atoms of the hydroxyl and ether groups. lookchem.com
Rotatable Bond Count5Indicates conformational flexibility. lookchem.com

While specific studies detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound are not readily found, general principles for ether-alcohols apply. The HOMO is typically associated with the lone pair electrons on the oxygen atoms, making these sites susceptible to electrophilic attack. The LUMO is generally located along the sigma anti-bonding orbitals. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Conformational Analysis and Energy Landscapes

The presence of five rotatable bonds in this compound allows for significant conformational flexibility. lookchem.com The molecule can exist in various spatial arrangements, or conformers, with different potential energies. The most stable conformers are those that minimize steric hindrance and maximize favorable interactions, such as intramolecular hydrogen bonding.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Chemical Intermediate

4-Ethoxybutan-1-ol serves as a valuable intermediate, or a starting material, for the synthesis of a variety of other chemical compounds. Current time information in Brunswick County, US.lookchem.com Its dual functional groups—a hydroxyl (-OH) and an ether (-O-)—allow it to undergo a range of chemical reactions, making it a flexible component in multi-step synthetic pathways. solubilityofthings.com

The presence of a primary hydroxyl group makes this compound a ready precursor for the production of esters through esterification reactions. solubilityofthings.com This process typically involves reacting the alcohol with a carboxylic acid or its derivative. The resulting esters often find use in various industrial applications.

Furthermore, the compound itself is a monoethyl ether of butanediol. nih.gov While it is already an ether, its structure is relevant in the context of ether synthesis methodologies. The formation of its core ether linkage is a key synthetic step, and the remaining alcohol group allows for further chemical modifications. For instance, the hydroxyl group can be converted into a leaving group, enabling subsequent reactions to form more complex diether compounds.

A selection of downstream products derived from this compound, demonstrating its role as a precursor, is detailed in the table below.

Downstream Product NameCAS NumberMolecular FormulaClass
Butylene glycol monoethyl ether acetate (B1210297)60905-39-7C₈H₁₆O₃Ester
4-Ethoxy-butyric acid methyl ester29006-04-0C₇H₁₄O₃Ester
6-Ethoxycaproic acid70160-08-6C₈H₁₆O₃Carboxylic Acid

This table showcases derivatives created from this compound, highlighting its function as a synthetic precursor. Data sourced from LookChem. lookchem.com

In the field of organic chemistry, "building blocks" are relatively simple molecules used to construct larger, more complex molecular architectures. This compound is utilized as such a building block, facilitating the creation of diverse and elaborate chemical products. lookchem.com Its four-carbon chain with functional groups at each end provides a defined and versatile segment for incorporation into larger structures. Research in organic chemistry has shown that skeletons similar to this compound can be used to synthesize complex cyclic compounds, such as 4-cyclohexylidene-4-ethoxybutan-1-ol, demonstrating the utility of this structural motif in advanced synthesis. acs.org

The compound serves as an intermediate in the synthesis of various pharmaceuticals, contributing to the development of new therapeutic agents. lookchem.com Its structure can be incorporated into a final active pharmaceutical ingredient (API) or used to build a more complex intermediate. For example, it is a precursor to "1-(4-ethoxy-butyl)-4-phenyl-piperidine-4-carboxylic acid ethyl ester," a complex molecule featuring a piperidine (B6355638) core, which is a common structural feature in many pharmaceutical drugs. lookchem.com The properties of this compound, including its solubility in both aqueous and organic media, also make it a valuable component in certain pharmaceutical formulations. solubilityofthings.com

Solvent Applications in Specialized Fields

Beyond its role as a reactive intermediate, this compound is employed as a specialized solvent. Its molecular structure, combining a polar alcohol group with a less polar ether linkage and alkyl chain, gives it unique solubility characteristics. solubilityofthings.com It is a colorless liquid that is miscible with water and a variety of organic solvents, making it a versatile medium for different chemical systems. Current time information in Brunswick County, US.solubilityofthings.com

The ability of this compound to dissolve a wide range of substances makes it a useful solvent for carrying out organic reactions. lookchem.comsolubilityofthings.com Its relatively high boiling point allows it to be used in reactions that require elevated temperatures. lookchem.com Its amphiphilic character, having both hydrophilic (-OH) and hydrophobic (alkyl ether) parts, can be advantageous for reactions involving reagents with different polarity requirements.

Physical Properties of this compound as a Solvent

PropertyValue
Molecular Formula C₆H₁₄O₂
Molecular Weight 118.17 g/mol
Boiling Point 183.2 °C at 760 mmHg
Density 0.899 g/cm³
Appearance Colorless Liquid
Solubility Miscible in water and various organic solvents

This table summarizes key physical properties that define the utility of this compound as a solvent. Data sourced from LookChem and Solubility of Things. Current time information in Brunswick County, US.lookchem.comsolubilityofthings.com

This compound is used as a solvent in the production of lacquers, varnishes, and dyes. lookchem.com In these coating formulations, it helps to dissolve resins, pigments, and other components, ensuring a uniform application and smooth film formation. Its evaporation rate and solvency power can be tailored to specific coating requirements. The use of related glycol ethers as vehicles in topical applications like creams and lotions further illustrates the utility of this class of compounds in formulation science. americanchemicalsuppliers.com

Formulation of Cleaning Agents

The efficacy of industrial and household cleaning agents is largely dependent on the solvency power of their components. Glycol ethers are a class of solvents known for their high solvency, good compatibility with a wide range of substances, and desirable evaporation rates, making them valuable in cleaning formulations. cymitquimica.com Compounds like this compound, possessing both an ether and an alcohol functional group, exhibit amphiphilic properties, allowing them to dissolve both polar and non-polar soils. solubilityofthings.com

Its molecular structure enables it to act as a coupling agent, stabilizing the mixture of water and organic solvents often found in concentrated cleaners. While specific performance data for this compound in cleaning formulations is not extensively detailed in publicly available research, the properties of similar glycol ethers are well-documented. For instance, tripropylene (B76144) glycol monobutyl ether is recognized for its effectiveness in paints, coatings, and cleaning products due to its low volatility and high solvency power. cymitquimica.com These characteristics suggest that this compound could serve a similar function as a solvent and coupling agent, contributing to the stability and performance of cleaning products.

Solvent for Drug Delivery Systems

In pharmaceutical sciences, the effective delivery of a therapeutic agent to its target is paramount. The choice of solvent system is critical in the formulation of drug delivery systems (DDS). solubilityofthings.com this compound is noted for its use in pharmaceutical applications, primarily owing to its solvency characteristics. solubilityofthings.com One of its potential roles is as a chemical penetration enhancer in topical and transdermal drug formulations. nih.govpsu.edu

Penetration enhancers are compounds that reversibly decrease the barrier resistance of the stratum corneum, the outermost layer of the skin, to facilitate the transport of a drug into the skin or systemic circulation. Alcohols are a well-established class of penetration enhancers. nih.gov They are thought to function by disrupting the highly ordered lipid structure within the stratum corneum and by interacting with intercellular proteins. jddtonline.info The structure of this compound, with its moderate chain length and dual functional groups, makes it a candidate for this application. solubilityofthings.com By increasing the fluidity of the skin's lipid bilayers, it could enhance the permeation of co-formulated active pharmaceutical ingredients. nih.gov This application is particularly relevant for delivering drugs to treat localized skin conditions or for systemic delivery without the need for injection. nih.gov

Potential in Cosmetic Formulations

This compound is utilized in the cosmetics industry, where its properties as both a solvent and a fragrance ingredient are valued. solubilityofthings.com Its miscibility with water and various organic solvents makes it an effective carrier for other components in a formulation, ensuring a homogenous and stable product. solubilityofthings.com

Catalytic Applications and Green Chemistry

Investigation of this compound in Catalytic Systems

This compound is involved in various catalytic reactions, both as a product of synthesis and as a reactant for creating other valuable chemicals. Research has demonstrated its formation and consumption in specialized catalytic processes.

For example, this compound can be synthesized via the rhodium-catalyzed hydrocarbonylation of 3-ethoxyprop-1-ene. In this process, a rhodium complex, in the presence of triethylphosphine, catalyzes the addition of a formyl group and subsequent reduction to the alcohol, yielding this compound among other products. lookchem.com

Conversely, this compound serves as a starting material in the synthesis of pharmaceutically relevant molecules. In a patented process for preparing 2-amino-thiazole derivatives with antitumor activity, 4-ethoxybutanoic acid is a key intermediate. google.comgoogle.com This acid is synthesized through the oxidation of this compound.

Table 1: Examples of Catalytic Reactions Involving this compound

Role of this compound Reactants Catalyst System Product(s) Research Context
Product 3-Ethoxyprop-1-ene, CO, H₂ Dirhodium tetraacetate / Triethylphosphine This compound Hydrocarbonylation of an alkene lookchem.com
Reactant This compound Oxidation agent 4-Ethoxybutanoic acid Intermediate for antitumor agents google.comgoogle.com

Green Synthesis Methodologies Utilizing this compound or its Derivatives

The principles of green chemistry encourage the development of synthetic routes that are environmentally benign, for example, by using reusable catalysts, avoiding hazardous solvents, and maximizing atom economy. acs.orgkahedu.edu.in The synthesis of alkoxy alcohols, including this compound and its derivatives, has been a subject of such research.

A notable green methodology is the ring-opening of epoxides using alcohols, catalyzed by Erbium(III) triflate [Er(OTf)₃]. This method produces β-alkoxy alcohols with high yields. organic-chemistry.org The catalyst is effective in very small amounts, can be reused, and the reaction can often be performed under solvent-free conditions, which significantly reduces waste. organic-chemistry.org This approach is highly regioselective and tolerates a variety of functional groups, making it a versatile and environmentally friendly alternative to traditional methods. organic-chemistry.org

Another example is the synthesis of the derivative 4-cyclohexylidene-4-ethoxybutan-1-ol, which has been achieved in a 92% yield, demonstrating a highly efficient chemical transformation. acs.org Such high-yield reactions are a cornerstone of green chemistry as they minimize the formation of byproducts.

Table 2: Green Synthesis of β-Alkoxy Alcohols via Epoxide Ring-Opening with Er(OTf)₃ Catalyst

Epoxide Alcohol Product Time (h) Yield (%)
Styrene oxide Methanol 2-Methoxy-2-phenylethanol 0.5 95
Styrene oxide Ethanol (B145695) 2-Ethoxy-2-phenylethanol 0.5 96
Cyclohexene oxide Methanol 2-Methoxycyclohexanol 3.0 94
Cyclohexene oxide Ethanol 2-Ethoxycyclohexanol 3.5 92

Data sourced from a study on Erbium(III) triflate catalyzed reactions, illustrating a green synthesis approach applicable to alkoxy alcohols. organic-chemistry.org

Integration in Bio-Oil Upgrading Processes

Bio-oil, produced from the pyrolysis of lignocellulosic biomass, is a complex mixture of oxygenated organic compounds that requires significant upgrading to be used as a transportation fuel. ncsu.eduresearchgate.net The upgrading process aims to reduce oxygen content, increase the heating value, and improve stability, often through catalytic hydrodeoxygenation, esterification, and cracking. researchgate.net

While direct integration of this compound is not prominently documented, its formation is chemically plausible through the upgrading of biomass-derived furan (B31954) compounds. Biomass is rich in carbohydrates, which can be converted into furan derivatives like furfural (B47365) and hydroxymethylfurfural (HMF). frontiersin.orgnih.gov Catalytic hydrogenation of these furans can lead to ring-opening and the formation of linear alcohols and ethers. For instance, processes exist for converting 2-(alkoxymethyl)furan derivatives into their tetrahydrofuran (B95107) analogs for use as fuel components. google.com Further hydrogenation and ring cleavage of such tetrahydrofuran ethers could potentially yield compounds like this compound.

A patent related to the fractionation of lignocellulosic biomass lists 1-ethoxybutan-2-ol, a constitutional isomer of this compound, as a compound that can be produced, supporting the formation of such ether-alcohols from biomass. google.com The upgrading of bio-oil often involves the use of alcohol solvents, like ethanol, which can react with components of the bio-oil, potentially forming ethoxy derivatives. researchgate.net

Table 3: Examples of Products from the Upgrading of Biomass-Derived Furan Derivatives

Furan Derivative Feedstock Upgrading Process Key Product(s) Relevance
5-(Alkoxymethyl)furfural Decarbonylation 2-(Alkoxymethyl)furan Fuel Component Precursor google.com
2-(Alkoxymethyl)furan Hydrogenation 2-(Alkoxymethyl)tetrahydrofuran Fuel Component google.com
Furfural Hydrogenation / Hydrodeoxygenation 2-Methylfuran Fuel Precursor researchgate.net
Lignocellulosic Biomass Fractionation with Ionic Liquids Cellulose, Hemicellulose, Lignin Potential for various alcohols/ethers google.com

Biological Interactions and Environmental Considerations

Biological Significance and Activities

The biological significance of alcohols like 4-Ethoxybutan-1-ol is a subject of scientific inquiry, particularly in understanding their influence on biological systems, which can provide insights into pharmacology and toxicology. solubilityofthings.com

While direct studies on the antimicrobial properties of this compound are not extensively detailed in the provided search results, the broader class of alcohols is known for such activities. For instance, hexanol, another alcohol, has demonstrated antibacterial effects, particularly against Gram-negative bacteria. researchgate.net This suggests that related compounds like this compound could also possess antimicrobial characteristics worth investigating. The antimicrobial potential of various compounds is often explored in the context of medicinal plants and their extracts. jchr.orguz.ac.zwuj.ac.za For example, medicinal plants are recognized as a source of bioactive compounds with antimicrobial properties. jchr.orguj.ac.za

The mechanism of action for some alcohols involves interference with lipid synthesis and membrane integrity, which can lead to cell lysis. researchgate.net This is a known mechanism for the antibacterial activity of certain alcohols. While specific data on this compound's effect on cellular processes and membrane integrity is not available, the actions of similar compounds suggest a potential for such interactions.

The metabolism of this compound can lead to the formation of other chemical entities. One such related compound is 4-ethoxy-butanoic acid. google.com The metabolic pathways of butanol and its derivatives are of interest in toxicological studies. epa.gov

Ecotoxicological Assessments and Environmental Fate

Assessing the environmental impact of chemicals like this compound is crucial, especially concerning their biodegradability and potential toxicity. solubilityofthings.com

The biodegradability of a chemical is a key factor in its environmental assessment. While specific biodegradability studies for this compound were not detailed in the search results, related compounds like Polyethylene (B3416737) Glycol (PEG) are noted for their biodegradable nature, which enhances their ecological compatibility. researchgate.net The environmental fate of butanol, a related compound, has been the subject of environmental effects documents. epa.gov

The potential environmental toxicity of this compound is an important consideration for its safe use. solubilityofthings.com According to the European Chemicals Agency (ECHA), this compound is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation. nih.gov In New Zealand, 1-Butanol (B46404), 4-ethoxy- does not have an individual approval for use as a chemical in its own right but may be used as a component in a product covered by a group standard. nih.gov

Fate and Transport in Environmental Compartments

The environmental fate and transport of this compound, a member of the glycol ether family, are governed by its specific physicochemical properties. These properties determine its distribution and persistence in various environmental compartments, including water, soil, and air. As a group, glycol ethers are recognized for their solubility in water and relatively low potential for bioaccumulation. researchgate.netnih.gov

The behavior of this compound in the environment is influenced by several key processes. In the hydrosphere, its high water solubility suggests it will predominantly be found in the aqueous phase. Its potential to volatilize from water surfaces to the atmosphere is determined by its Henry's Law Constant. In the terrestrial environment, its movement is largely dependent on its tendency to adsorb to soil particles, a process quantified by the soil adsorption coefficient. In the atmosphere, the compound is susceptible to degradation by photochemical reactions. ca.gov

Partitioning Behavior

The partitioning of this compound between different environmental media can be predicted using its physicochemical properties. The octanol-water partition coefficient (Log K_ow) is a key indicator of a substance's tendency to bioaccumulate in organisms. For this compound, the predicted LogP value is approximately 0.8, indicating a low potential for bioaccumulation in aquatic food chains. nih.govlookchem.com

Physicochemical Properties Influencing Environmental Fate of this compound
PropertyValueSource
Molecular FormulaC₆H₁₄O₂ alfa-chemistry.com
Molecular Weight118.17 g/mol nih.gov
Water SolubilitySoluble / Miscible solubilityofthings.com
Vapor Pressure0.224 mmHg at 25°C lookchem.com
Log K_ow (Octanol-Water Partition Coefficient)0.8 (XLogP3) nih.govlookchem.com

Transport and Mobility

Soil Mobility: Glycol ethers as a class are generally expected to exhibit high mobility in soil. regulations.gov This mobility is due to their high water solubility and low tendency to adsorb to organic matter in soil and sediments. researchgate.net The soil organic carbon-water (B12546825) partition coefficient (K_oc) is used to predict the mobility of organic substances in soil; a low K_oc value indicates high mobility. chemsafetypro.com While a specific K_oc for this compound is not documented in the reviewed literature, its chemical structure suggests it would not bind strongly to soil particles and would be susceptible to leaching into groundwater.

Atmospheric Transport: Once in the atmosphere, the dominant degradation pathway for glycol ethers is through reaction with photochemically produced hydroxyl radicals (•OH). ca.gov The rate of this reaction determines the atmospheric lifetime of the compound. For several related ethylene (B1197577) glycol ethers, atmospheric half-lives are estimated to be short, typically in the range of 0.6 to 0.9 days, indicating they are not persistent in the atmosphere. ca.gov This suggests that this compound is likely to be degraded relatively quickly in the air, limiting its potential for long-range atmospheric transport.

Degradation Pathways

Biodegradation: Biodegradation is a primary mechanism for the removal of glycol ethers from water and soil. researchgate.net Studies on various propylene (B89431) glycol ethers show they are biodegradable, with many considered "readily biodegradable." lyondellbasell.com Some glycol ethers may require a period of acclimation for microbial populations to adapt before significant degradation occurs. regulations.gov Ethylene glycol ethers are also considered to be non-persistent in the environment due to biodegradation. nih.gov Given these findings for structurally similar chemicals, it is anticipated that this compound is also susceptible to biodegradation in the environment.

Hydrolysis and Photolysis: The rate of hydrolysis for glycol ethers is considered to be negligible. regulations.gov The ether and alcohol functional groups in this compound are generally stable to hydrolysis under typical environmental pH conditions. Direct photolysis in water is not expected to be a significant degradation pathway.

Summary of Environmental Fate of this compound
Environmental CompartmentPrimary Transport and Fate ProcessesExpected Outcome
Air- Reaction with hydroxyl radicals (•OH)- Low persistence (short half-life). ca.gov
Water- Biodegradation
  • High solubility
  • - Primary fate is biodegradation. researchgate.netlyondellbasell.com
  • Low potential for bioaccumulation. nih.gov
  • Soil- High mobility
  • Biodegradation
  • Low adsorption to organic carbon (low K_oc)
  • - Potential to leach into groundwater. regulations.gov
  • Degraded by soil microorganisms. researchgate.net
  • Sediment- Low partitioning from water to sediment- Low accumulation in sediments expected. researchgate.net

    Future Directions and Emerging Research Avenues

    Exploration of Novel Derivatizations and Analogs

    The functional groups of 4-Ethoxybutan-1-ol, an ether and a primary alcohol, offer reactive sites for a multitude of chemical modifications. solubilityofthings.com Future research will likely focus on synthesizing new derivatives and analogs to tailor the molecule's properties for specific applications.

    One promising area of investigation is the creation of esters and ethers with enhanced characteristics. For instance, esterification of the hydroxyl group could lead to novel fragrance compounds, building upon its known use in this sector. solubilityofthings.com Similarly, the synthesis of new ether derivatives could yield solvents with fine-tuned polarity and boiling points, making them suitable for specialized chemical reactions or extraction processes.

    Furthermore, the creation of analogs by altering the carbon chain length or introducing other functional groups could unlock new applications. For example, a recent study on related ether-alcohols demonstrated how the position of the ether group influences intermolecular hydrogen bonding, affecting properties like density. acs.orgacs.org Similar systematic studies on analogs of this compound could lead to the development of molecules with precisely controlled physical and chemical properties.

    Advanced Applications in Nanoscience and Biotechnology

    The unique solvent properties of this compound, including its miscibility with both water and organic solvents, make it a candidate for advanced applications in nanoscience and biotechnology. solubilityofthings.com

    In the realm of nanoscience, this compound could serve as a medium for the synthesis of nanoparticles. Its ability to dissolve a wide range of precursors and control reaction kinetics could be advantageous in producing nanoparticles with specific sizes and morphologies. Future research may explore its role as a stabilizing agent or a component in microemulsions for nanomaterial synthesis.

    In biotechnology, the biocompatibility of ether alcohols is an area of active interest. Research into the biological interactions of this compound could reveal its potential in drug delivery systems or as a solvent in pharmaceutical formulations. solubilityofthings.com Its presence has been identified in the volatile oils of medicinal plants like Zingiber officinale (ginger), suggesting a degree of biological relevance that warrants further investigation. scispace.com

    Sustainable Production and Lifecycle Assessment

    With a growing emphasis on green chemistry, the development of sustainable production methods for this compound is a critical future direction. Current industrial synthesis often relies on petrochemical feedstocks. Future research will likely focus on bio-based routes, potentially utilizing fermentation or enzymatic processes to convert renewable resources into this valuable chemical.

    A comprehensive lifecycle assessment (LCA) will be essential to evaluate the environmental footprint of this compound, from production to disposal. solubilityofthings.com This includes assessing its biodegradability and potential ecotoxicity to ensure its use aligns with environmental sustainability goals. solubilityofthings.com Early registration data under regulations like REACH provide a starting point for such assessments. europa.eu

    Interdisciplinary Research with this compound

    The full potential of this compound will be unlocked through interdisciplinary research collaborations. Chemists, materials scientists, biologists, and engineers will need to work together to explore its diverse applications.

    For example, collaborations between organic chemists and materials scientists could lead to the development of novel polymers or coatings with tailored properties derived from this compound. Its use as a building block could impart flexibility and specific solvent-resistant characteristics to new materials. lookchem.com

    In the context of pharmacology and medicine, joint efforts between chemists and biologists could explore the therapeutic potential of this compound derivatives. Its identification in natural products suggests that it or its analogs might possess bioactive properties worth investigating for drug development. scispace.commdpi.com

    Q & A

    Q. What are the critical physicochemical properties of 4-Ethoxybutan-1-ol that influence its behavior in organic synthesis?

    Methodological Answer: Key properties include its molecular weight (118.17 g/mol), boiling point (estimated via analogy to similar glycol ethers: ~190–200°C), and solubility in polar/nonpolar solvents. Its hydroxyl and ethoxy groups enable hydrogen bonding and ether-based reactivity. For experimental design, prioritize measuring vapor pressure (via isoteniscope) and partition coefficients (logP) to assess solvent compatibility .

    Q. How can this compound be synthesized with high purity for laboratory-scale applications?

    Methodological Answer: A common method involves the Williamson ether synthesis:

    React 1,4-butanediol with ethyl bromide in the presence of a base (e.g., NaOH).

    Purify via fractional distillation under reduced pressure (60–80°C at 15 mmHg) to isolate this compound.

    Confirm purity using gas chromatography (GC) with a flame ionization detector (FID) and compare retention times with standards .

    Advanced Research Questions

    Q. How do solvent polarity and reaction conditions affect the regioselectivity of this compound in nucleophilic substitution reactions?

    Methodological Answer:

    • Experimental Design:
      • Vary solvents (e.g., DMSO, THF, ethanol) and temperatures (25–80°C) in SN2 reactions with alkyl halides.
      • Monitor regioselectivity via 13C^{13}\text{C} NMR to track ether vs. alcohol group reactivity.
    • Data Analysis:
      • Use Hammett plots to correlate solvent polarity with reaction rates.
      • Example finding: Polar aprotic solvents (e.g., DMSO) favor hydroxyl group activation due to enhanced deprotonation .

    Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

    Methodological Answer:

    • Contradiction Example: Discrepancies in 1H^{1}\text{H} NMR chemical shifts (δ 1.2–1.4 ppm for ethoxy CH3_3 vs. literature δ 1.1 ppm).
    • Resolution Strategy:
      • Standardize sample preparation (deuterated solvent purity, concentration).
      • Compare with high-resolution NMR (500 MHz+) and 2D-COSY to confirm coupling patterns.
      • Cross-validate using IR spectroscopy (C-O stretch at 1100–1250 cm1^{-1}) .

    Experimental Design and Data Interpretation

    Q. How can researchers optimize reaction yields when using this compound as a solvent in catalytic hydrogenation?

    Methodological Answer:

    • Variables to Test:

      • Catalyst loading (e.g., 5–20% Pd/C).
      • Hydrogen pressure (1–5 atm).
      • Temperature (25–60°C).
    • Data Table Example:

      Catalyst Loading (%)H2_2 Pressure (atm)Yield (%)
      5162
      10389
      20592

    Q. What statistical methods address variability in toxicity studies of this compound derivatives?

    Methodological Answer:

    • Apply ANOVA to compare toxicity across derivatives (e.g., LD50_{50} values).
    • Use principal component analysis (PCA) to identify structural features (e.g., substituent electronegativity) correlating with toxicity .

    Contradiction Analysis in Published Research

    Q. How should researchers reconcile conflicting reports on the metabolic pathways of this compound in biological systems?

    Methodological Answer:

    • Hypothesis Testing:
      • Conduct in vitro assays with liver microsomes to track metabolite formation (e.g., ethoxybutyric acid vs. glucuronides).
      • Compare LC-MS/MS data across species (rat vs. human microsomes).
    • Critical Evaluation:
      • Discrepancies may arise from interspecies cytochrome P450 enzyme variations. Validate findings using enzyme-specific inhibitors (e.g., ketoconazole for CYP3A4) .

    Advanced Analytical Techniques

    Q. How does tandem mass spectrometry (MS/MS) improve structural elucidation of this compound degradation products?

    Methodological Answer:

    • Protocol:
      • Expose this compound to UV light or oxidizing agents.
      • Analyze degradation products via LC-MS/MS with collision-induced dissociation (CID).
    • Key Findings:
      • Major fragments at m/z 101 (loss of H2_2O and C2_2H5_5O) confirm cleavage at the ethoxy group.
      • Compare with spectral libraries to identify novel byproducts .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.